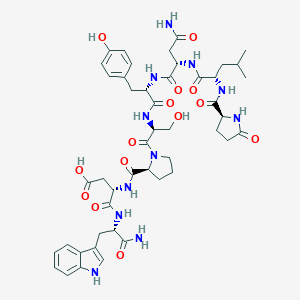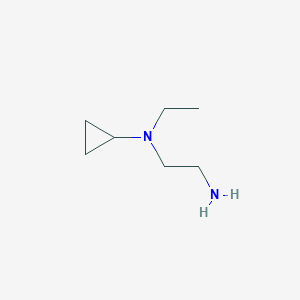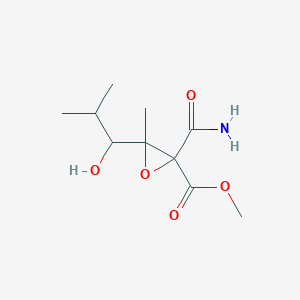
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Carboplatin, which is a platinum-containing chemotherapy drug used to treat various types of cancer. However,
Mechanism Of Action
Carboplatin is a platinum-containing compound that works by binding to the DNA in cancer cells. The platinum atom in Carboplatin forms covalent bonds with the nitrogen atoms in the DNA bases, causing cross-linking of the DNA strands. This cross-linking prevents the cancer cells from dividing and growing, leading to cell death.
Biochemical And Physiological Effects
Carboplatin has both biochemical and physiological effects on the body. Biochemically, Carboplatin causes damage to the DNA in cancer cells, leading to cell death. Physiologically, Carboplatin can cause side effects such as nausea, vomiting, and hair loss. These side effects occur because Carboplatin also affects healthy cells in the body, leading to damage to the gastrointestinal tract and hair follicles.
Advantages And Limitations For Lab Experiments
Carboplatin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying DNA damage and repair. Carboplatin is also relatively easy to synthesize, making it readily available for lab experiments. However, Carboplatin has some limitations for lab experiments. It can be toxic to healthy cells, making it difficult to study its effects on specific cell types. Additionally, Carboplatin is a chemotherapy drug, which means that it is designed to be used in vivo, making it difficult to study its effects in vitro.
Future Directions
Carboplatin has potential future directions in various fields, including cancer treatment, drug delivery, and materials science. In cancer treatment, Carboplatin is being studied in combination with other drugs to increase its effectiveness and reduce its side effects. In drug delivery, Carboplatin is being studied for its potential use as a carrier for other drugs, allowing for targeted drug delivery to specific cells. In materials science, Carboplatin is being studied for its potential use in the development of new materials with unique properties.
Conclusion:
Carboplatin is a platinum-containing compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its effectiveness in cancer treatment. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. However, Carboplatin can also cause side effects such as nausea, vomiting, and hair loss. Despite its limitations, Carboplatin has potential future directions in cancer treatment, drug delivery, and materials science.
Synthesis Methods
Carboplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with 1,1-cyclobutanedicarboxylic acid in the presence of ammonium hydroxide. The resulting product is then treated with a mixture of methanol and acetic anhydride to form Carboplatin. The synthesis method of Carboplatin is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
Carboplatin has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against various types of cancer, including ovarian, lung, and bladder cancer. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. This makes Carboplatin an effective chemotherapy drug for cancer treatment.
properties
CAS RN |
142438-73-1 |
|---|---|
Product Name |
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane |
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-carbamoyl-3-(1-hydroxy-2-methylpropyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-5(2)6(12)9(3)10(16-9,7(11)13)8(14)15-4/h5-6,12H,1-4H3,(H2,11,13) |
InChI Key |
IHZRQZDNRNIBGT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
Canonical SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
synonyms |
1-CARBAMOYL-2,4-DIMETHYL-1,2-EPOXY-3-HYDROXY-1-(METHOXYCARBONYL)PENTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



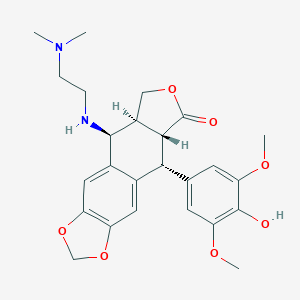


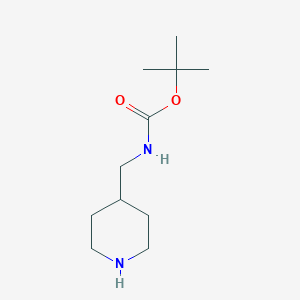

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
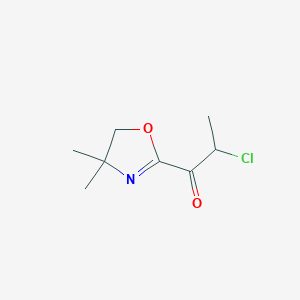
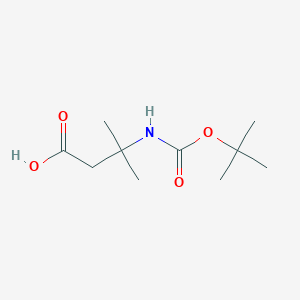
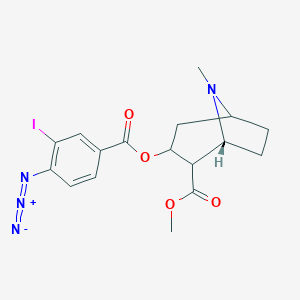
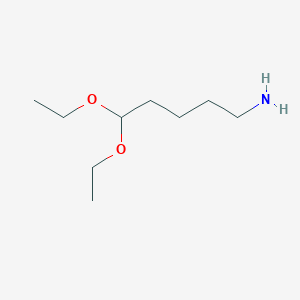
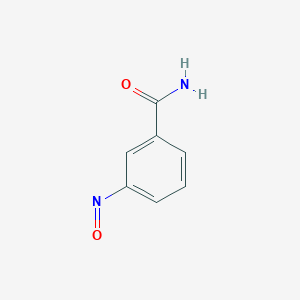
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
